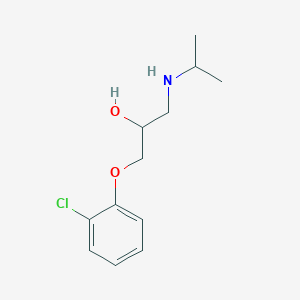
2-Chloroethyl-sec-butyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethyl-sec-butyl sulfide is an organic compound that belongs to the class of sulfur mustard analogs It is a chemical warfare agent known for its blistering properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl-sec-butyl sulfide typically involves the reaction of 2-chloroethanol with sec-butyl mercaptan in the presence of a strong acid catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with stringent safety measures due to the toxic nature of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroethyl-sec-butyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thioethers.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols are employed under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thioethers depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloroethyl-sec-butyl sulfide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of sulfur mustards.
Biology: Investigated for its effects on cellular structures and functions.
Medicine: Studied for its potential use in targeted cancer therapies due to its ability to alkylate DNA.
Industry: Used in the development of protective materials and decontamination agents.
Mécanisme D'action
The mechanism of action of 2-Chloroethyl-sec-butyl sulfide involves the alkylation of cellular macromolecules, particularly DNA. The compound forms covalent bonds with nucleophilic sites in DNA, leading to cross-linking and strand breaks. This results in the disruption of cellular processes and ultimately cell death. The primary molecular targets are the guanine bases in DNA, and the pathways involved include DNA damage response and repair mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroethyl ethyl sulfide: Another sulfur mustard analog with similar blistering properties.
Bis(2-chloroethyl) sulfide:
2-Chloroethyl methyl sulfide: A less toxic analog used in research.
Uniqueness
2-Chloroethyl-sec-butyl sulfide is unique due to its specific alkylating properties and the presence of a sec-butyl group, which influences its reactivity and toxicity. Compared to other sulfur mustards, it offers a balance between reactivity and stability, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
20818-34-2 |
|---|---|
Formule moléculaire |
C6H13ClS |
Poids moléculaire |
152.69 g/mol |
Nom IUPAC |
2-(2-chloroethylsulfanyl)butane |
InChI |
InChI=1S/C6H13ClS/c1-3-6(2)8-5-4-7/h6H,3-5H2,1-2H3 |
Clé InChI |
SZWKDLZVWXCJGZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)SCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



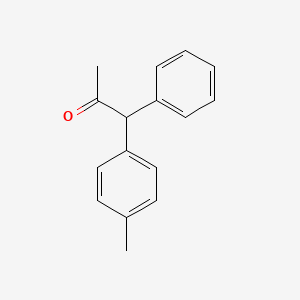
![2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol](/img/structure/B14707420.png)

![3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid](/img/structure/B14707437.png)

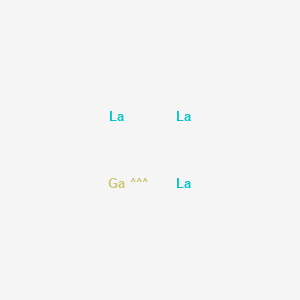
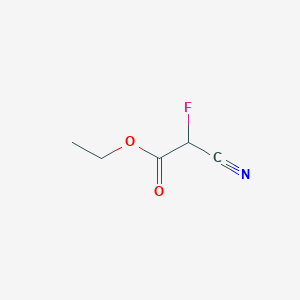
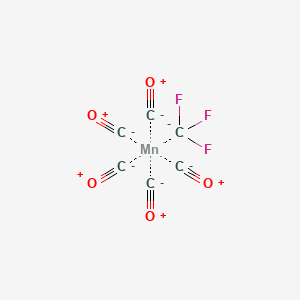

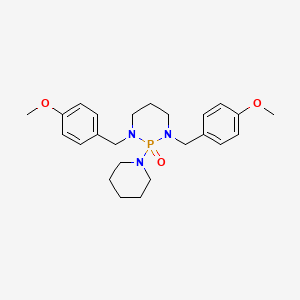
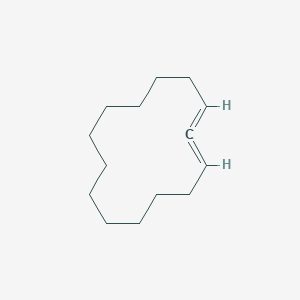
![2-[(4-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B14707485.png)
